

Crebinostat vs. Other Class I HDAC Inhibitors: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: *Crebinostat*

Cat. No.: *B1669605*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Crebinostat**, a potent histone deacetylase (HDAC) inhibitor, against other prominent class I HDAC inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of appropriate chemical probes and potential therapeutic candidates.

Comparative Efficacy: In Vitro Inhibition

Crebinostat demonstrates potent inhibitory activity against class I HDACs (HDAC1, HDAC2, HDAC3) with IC₅₀ values in the low nanomolar range. It is notably more potent than the well-known pan-HDAC inhibitor SAHA (Vorinostat) against these isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **Crebinostat** and other selected class I HDAC inhibitors.

| Inhibitor | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Primary Class Selectivity |
|----------------------------|--------------|----------------------------------|----------------------------------|---------------------------|
| Crebinostat | 0.7 nM[1] | 1.0 nM[1] | 2.0 nM[1] | Class I / IIb |
| SAHA (Vorinostat) | ~10 nM | - | - | Pan-HDAC (I, II, IV) |
| Entinostat (MS-275) | 0.51 µM | - | 1.7 µM | Class I (HDAC1/3) |
| Romidepsin (FK228) | 36 nM | 47 nM | - | Class I |
| Mocetinostat (MGCD0103) | 0.15 µM | 2-10 fold less potent than HDAC1 | 2-10 fold less potent than HDAC1 | Class I / IV |

Note: IC50 values can vary between different assay conditions and sources. The data presented are representative values from published studies.

Cellular and In Vivo Efficacy

Beyond enzymatic inhibition, **Crebinostat** has shown superior potency in cellular models. In cultured mouse primary neurons, **Crebinostat** was approximately 6-fold more potent than SAHA at inducing the acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at lysine 9 (H3K9), key markers of HDAC inhibition.[2]

EC50 Values for Histone Acetylation in Primary Mouse Neurons:[2]

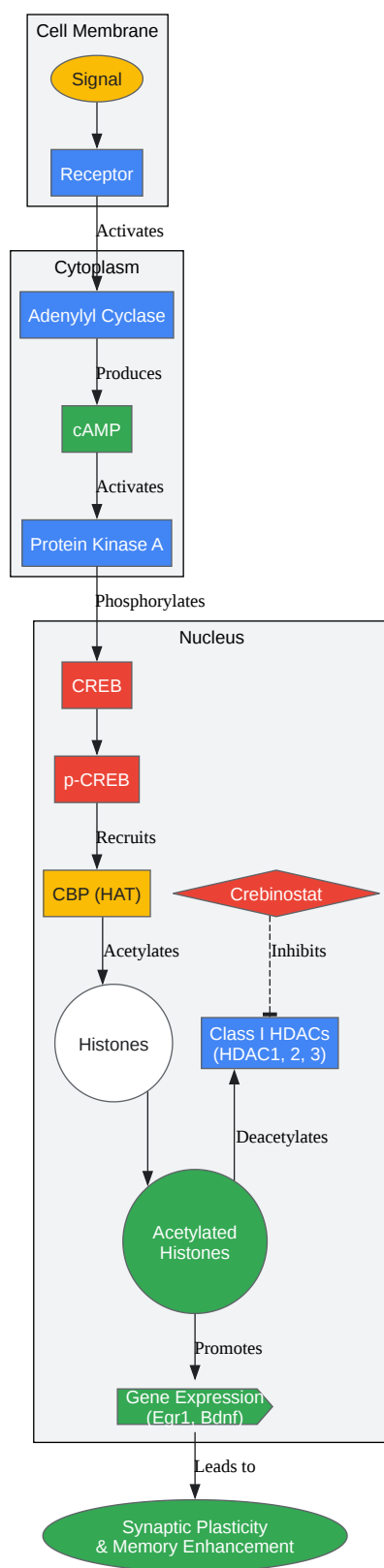
| Compound | AcH4K12 (EC50) | AcH3K9 (EC50) |
|-------------|----------------|---------------|
| Crebinostat | 0.29 µM | 0.18 µM |
| SAHA | 1.9 µM | 1.0 µM |

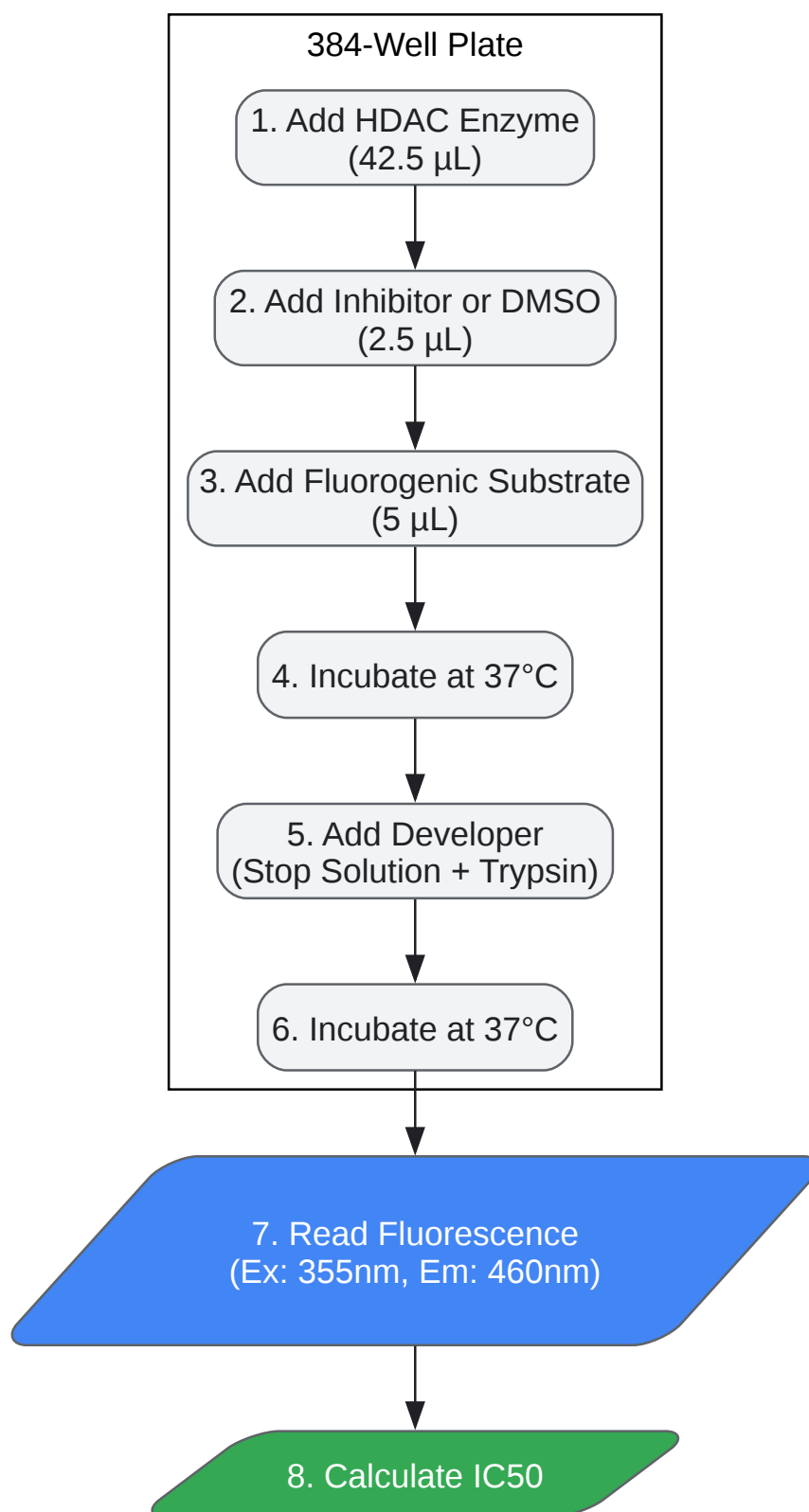
In preclinical animal models, systemic administration of **Crebinostat** has demonstrated brain penetrance and engagement with its targets. In mice, a 25 mg/kg intraperitoneal (IP) dose resulted in a maximum brain concentration (Cmax) of 60 nM within 30 minutes.[2] This level of

exposure is sufficient for target engagement, leading to enhanced memory in hippocampus-dependent contextual fear conditioning tasks and a corresponding increase in hippocampal histone acetylation.^{[1][3]}

Signaling Pathway: CREB-Mediated Transcription

Crebinostat's mechanism of action, particularly in the context of cognitive enhancement, is linked to the cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for synaptic plasticity and long-term memory formation. Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, act as repressors of CREB-dependent transcription. By inhibiting these HDACs, **Crebinostat** promotes histone acetylation at the promoters of CREB target genes, leading to their expression. This enhances neuroplasticity and memory formation.^{[3][4][5]}





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